

Comparative Cost Analysis of Synthetic Routes for Oseltamivir (Tamiflu®)

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Compound of Interest

(R)-1-benzyl-5-methyl-1,4diazepane

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A critical evaluation of various synthetic pathways to the antiviral drug oseltamivir reveals a trade-off between starting material accessibility, process efficiency, and overall cost. This guide compares three prominent synthetic routes, providing a quantitative analysis of their economic viability and detailed experimental protocols for key transformations.

The commercial production of oseltamivir, marketed as Tamiflu®, has historically relied on a semi-synthetic approach starting from (-)-shikimic acid, a natural product extracted from Chinese star anise.[1][2][3] However, the limited availability and fluctuating price of this starting material have spurred the development of numerous alternative synthetic strategies.[3][4][5] This analysis focuses on a comparative assessment of the following routes:

- Route 1: The Shikimic Acid Route (Roche's Industrial Synthesis)
- Route 2: The Diels-Alder Route from Furan and Ethyl Acrylate (Corey Synthesis)
- Route 3: The Azide-Free Route from Diethyl D-tartrate

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for each synthetic route, offering a direct comparison of their efficiency and potential cost-effectiveness.



Parameter	Route 1: Shikimic Acid	Route 2: Diels- Alder	Route 3: Diethyl D- tartrate
Starting Material	(-)-Shikimic Acid	Furan, Ethyl Acrylate	Diethyl D-tartrate
Number of Steps	~10-12[5]	~11[1]	11[6]
Overall Yield	17-22%[1]	~27%[5]	Not explicitly stated, but implied to be competitive.
Key Transformations	Epoxidation, Azide opening[7]	Asymmetric Diels- Alder[1]	Asymmetric aza- Henry, Domino nitro- Michael/HWE[6]
Use of Hazardous Reagents	Azides[1]	Avoids azides[1]	Azide-free[6]
Starting Material Cost	High and variable[3]	Low[1]	Inexpensive and abundant[6]

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: The Shikimic Acid Route (Key Step: Epoxidation and Azide Opening)

The industrial synthesis of oseltamivir from (-)-shikimic acid involves the formation of a key epoxide intermediate, which is then opened by an azide nucleophile to introduce one of the critical nitrogen functionalities.[7]

- 1. Epoxidation of Shikimic Acid Derivative: A derivative of (-)-shikimic acid, typically the methyl ester with protected hydroxyl groups, is treated with a suitable epoxidizing agent. For instance, treatment of methyl shikimate under Mitsunobu conditions can selectively activate the C-5 hydroxyl group, leading to the formation of an epoxide.[7]
- 2. Regioselective Azide Opening: The resulting epoxide is then subjected to a regioselective ring-opening reaction using an azide source, such as sodium azide. This reaction preferentially



occurs at the sterically less hindered C-5 position to yield an azido alcohol, a key intermediate in the synthesis of oseltamivir.[5][7]

Route 2: The Diels-Alder Route (Key Step: Asymmetric Diels-Alder Reaction)

- E.J. Corey and his group developed a novel synthetic route that bypasses the need for shikimic acid, starting from simple and inexpensive materials.[1]
- 1. Asymmetric Diels-Alder Reaction: The synthesis commences with an asymmetric Diels-Alder reaction between butadiene and the trifluoroethyl ester of acrylic acid.[1] This reaction is catalyzed by a chiral oxazaborolidine catalyst (CBS catalyst) to establish the desired stereochemistry in the cyclohexene core.[1]
- 2. Subsequent Transformations: The resulting Diels-Alder adduct is then converted to oseltamivir through a series of transformations, including amidation, iodolactamization, and aziridination, ultimately avoiding the use of potentially explosive azide reagents.[1]

Route 3: The Azide-Free Route from Diethyl D-tartrate (Key Steps: Asymmetric Aza-Henry and Domino Reaction)

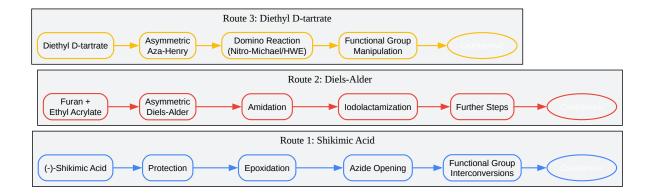
This route provides an economical and practical alternative by utilizing the inexpensive and readily available starting material, diethyl D-tartrate.[6]

- 1. Asymmetric Aza-Henry Reaction: A key step in this synthesis is an asymmetric aza-Henry (nitro-Mannich) reaction to construct a chiral β -amino nitroalkane intermediate. This reaction sets the stereochemistry for one of the chiral centers in the final product.
- 2. Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction: The synthesis features a domino reaction that efficiently constructs the cyclohexene ring of oseltamivir. This sequence involves an intramolecular nitro-Michael addition followed by a Horner-Wadsworth-Emmons olefination to form the carbon-carbon double bond of the cyclohexene ring.[6]

Mandatory Visualization



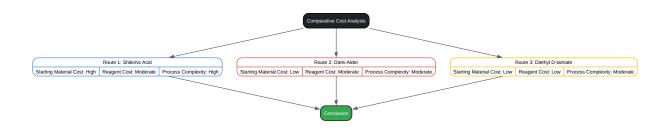
The following diagrams illustrate the logical flow of each synthetic route and a comparative analysis of their cost components.



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Caption: Workflow diagrams of the three synthetic routes to oseltamivir.





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Caption: Logical relationship of cost components for each synthetic route.

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